REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([I:8])=[CH:4][N:3]=1.[NH2:9][NH2:10]>N1C=CC=CC=1>[I:8][C:5]1[CH:6]=[CH:7][C:2]([NH:9][NH2:10])=[N:3][CH:4]=1
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Name
|
|
Quantity
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1.918 g
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Type
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reactant
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Smiles
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ClC1=NC=C(C=C1)I
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Name
|
|
Quantity
|
1.26 mL
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Type
|
reactant
|
Smiles
|
NN
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Name
|
|
Quantity
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30 mL
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Type
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solvent
|
Smiles
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N1=CC=CC=C1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was warmed
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Type
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TEMPERATURE
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Details
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at reflux for 18 h
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Duration
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18 h
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Type
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CONCENTRATION
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Details
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the reaction mixture was concentrated under reduced pressure
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Type
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CUSTOM
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Details
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The residue was partitioned between dichloromethane and 1N aqueous sodium hydroxide solution
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Type
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CUSTOM
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Details
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The organic layer was separated
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (magnesium sulfate)
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
The residue was triturated with hexanes
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Type
|
CUSTOM
|
Details
|
the resultant precipitate was collected
|
Type
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CUSTOM
|
Details
|
dried in vacuo
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Name
|
|
Type
|
product
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Smiles
|
IC=1C=CC(=NC1)NN
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |